3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-
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Overview
Description
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H22O. It is also known by other names such as α-Ionol and 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-trans-3-buten-2-ol . This compound is characterized by its unique structure, which includes a butenol group attached to a cyclohexenyl ring with three methyl groups. It is commonly used in various applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with buten-2-ol in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 40-220°C and the use of a polar column for gas chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for gas chromatography and mass spectrometry . In biology, it may be used in studies related to fragrance compounds and their effects on human health . In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant . In industry, it is utilized in the production of perfumes, cosmetics, and other scented products due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. It is known to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound may also interact with specific receptors in the body, leading to various physiological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds such as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one and 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- lies in its specific arrangement of the butenol and cyclohexenyl groups, which contribute to its distinctive chemical behavior and applications.
Properties
CAS No. |
67923-53-9 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-14H,8H2,1-4H3 |
InChI Key |
WQTLBWPUJXRBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1C=CC(C)O)C)C |
Origin of Product |
United States |
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